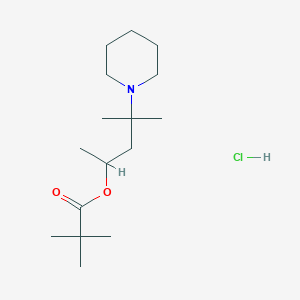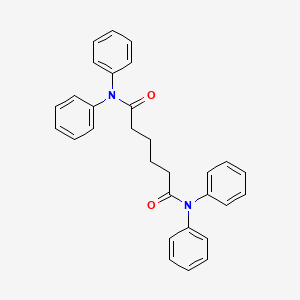![molecular formula C21H16ClNO3 B5082019 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5082019.png)
2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a dibenzofuran core, which is known for its stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves a multi-step process:
-
Formation of 2-methoxydibenzo[b,d]furan: : This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybiphenyl, methoxylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
-
Acylation Reaction: : The 2-methoxydibenzo[b,d]furan is then subjected to an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction of the acetamide group can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its stable dibenzofuran core makes it an ideal candidate for studying electronic properties and conducting materials research.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it useful in biochemical assays and as a probe in molecular biology studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the chlorophenyl and methoxy groups can enhance binding affinity to various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable and conductive properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The dibenzofuran core can intercalate with DNA or interact with proteins, affecting their function. The chlorophenyl group can enhance hydrophobic interactions, while the methoxy group can participate in hydrogen bonding, influencing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxydibenzo[b,d]furan-3-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]thiophene-3-yl)acetamide
Uniqueness
Compared to its analogs, 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide offers a unique combination of stability and reactivity. The methoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The dibenzofuran core is more stable than its thiophene counterpart, making it more suitable for applications requiring high thermal stability.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-25-20-11-16-15-4-2-3-5-18(15)26-19(16)12-17(20)23-21(24)10-13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRICXCBDIROJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-bromophenyl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B5081936.png)


![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B5081968.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
![8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline](/img/structure/B5081987.png)


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5081995.png)
![N-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5082005.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate](/img/structure/B5082006.png)
![Benzyl 4-[(2,5-dichlorobenzenesulfonyl)oxy]benzoate](/img/structure/B5082008.png)


